1,2-Bis(dimethylamino)hept-1-en-4-one
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Overview
Description
1,2-Bis(dimethylamino)hept-1-en-4-one is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of two dimethylamino groups attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylamino)hept-1-en-4-one can be synthesized through several synthetic routes. One common method involves the reaction of hept-1-en-4-one with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction mixture is stirred for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethylamino)hept-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are performed under mild to moderate conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
1,2-Bis(dimethylamino)hept-1-en-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(dimethylamino)hept-1-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, it may participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dimethylamino)ethane: Similar structure but with a shorter carbon chain.
1,2-Bis(dimethylamino)propane: Similar structure with a three-carbon chain.
1,2-Bis(dimethylamino)butane: Similar structure with a four-carbon chain.
Uniqueness
1,2-Bis(dimethylamino)hept-1-en-4-one is unique due to its heptenone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer carbon chains are advantageous .
Properties
CAS No. |
91868-53-0 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1,2-bis(dimethylamino)hept-1-en-4-one |
InChI |
InChI=1S/C11H22N2O/c1-6-7-11(14)8-10(13(4)5)9-12(2)3/h9H,6-8H2,1-5H3 |
InChI Key |
RDCGEULOLULFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=CN(C)C)N(C)C |
Origin of Product |
United States |
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